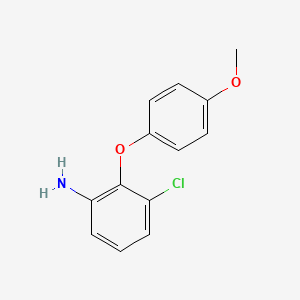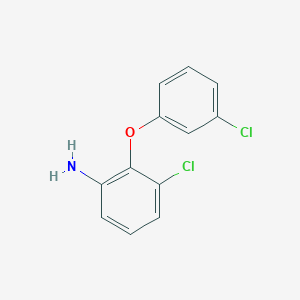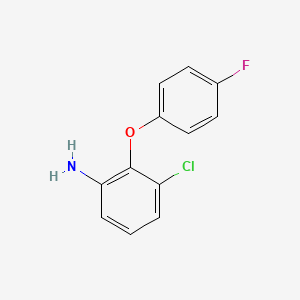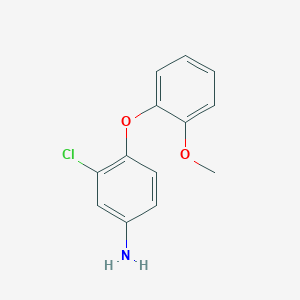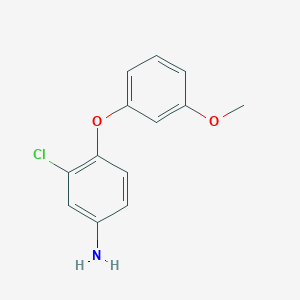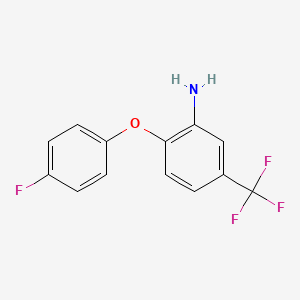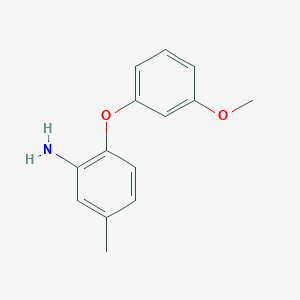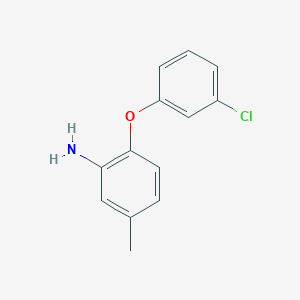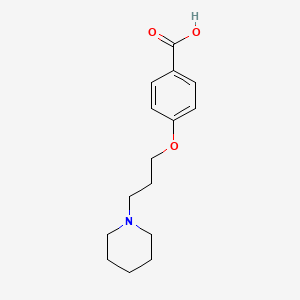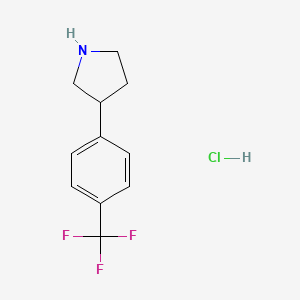
3-(4-(三氟甲基)苯基)吡咯烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring.
科学研究应用
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biological pathways, influencing a wide range of physiological processes .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to be modifiable, allowing for the optimization of drug candidates .
Result of Action
The effects of pyrrolidine derivatives can vary widely depending on their specific structure and the biological targets they interact with .
Action Environment
The properties of pyrrolidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride typically involves the introduction of a trifluoromethyl group into the phenyl ring, followed by the formation of the pyrrolidine ring. Common synthetic methods include:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethylated benzene derivative with a pyrrolidine precursor under specific conditions.
Radical Trifluoromethylation: This method uses radical initiators to introduce the trifluoromethyl group into the aromatic ring.
Nucleophilic Trifluoromethylation: This involves the use of nucleophilic trifluoromethylating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve:
Batch Processing: Utilizing large-scale reactors to carry out the aromatic coupling or trifluoromethylation reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and control.
化学反应分析
Types of Reactions
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs .
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the pyrrolidine ring.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but different functional groups.
Uniqueness
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUAAODEDSBMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095545-12-2 |
Source


|
| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)

